N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-10-8-14(9-11-17)19-22-23-20(26-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXICTQJVKTYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is studied for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide are contextualized below against key analogs reported in the literature.
Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in the target compound and LMM5 is associated with antifungal activity, likely due to enhanced hydrophobic interactions with fungal enzymes like thioredoxin reductase . In contrast, the 4-chlorophenyl group in OZE-III confers antibacterial properties, possibly via electron-withdrawing effects that modulate membrane penetration .
- The naphthalene-2-carboxamide moiety in the target compound may improve target affinity compared to simpler aryl groups (e.g., benzamide in LMM5) due to extended π-π stacking .
Molecular Weight and Lipophilicity: The target compound (MW 345.36) is lighter than LMM5 (MW 449.52), suggesting better bioavailability.
Functional Group Variations :
- Amide vs. Thioester : The target compound’s carboxamide group offers superior hydrolytic stability compared to carbothioate derivatives (e.g., ’s 5a, which has a thioester linkage) .
- Heteroaromatic Additions : Pyridin-2-amine substituents (e.g., 5f) demonstrate selectivity for cancer cells, indicating that auxiliary heterocycles can fine-tune activity profiles .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group and an oxadiazole ring, which is further substituted with a methoxyphenyl group. Its molecular formula is CHNO, with a molecular weight of 336.35 g/mol. The unique combination of functional groups in this compound contributes to its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is essential for cell division. This mechanism positions it as a promising candidate for anticancer therapies. Additionally, the compound may interact with various enzymes and receptors involved in cellular signaling pathways, enhancing its therapeutic potential.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC values for different cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 10.0 |
| A549 (Lung) | 15.0 |
These values demonstrate the compound's effectiveness in disrupting microtubule dynamics, which is critical for cancer cell proliferation .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. The following table lists the Minimum Inhibitory Concentration (MIC) values for several tested pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may be useful in treating infections caused by resistant strains .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the cytotoxic effects of various oxadiazole derivatives found that this compound exhibited potent activity against multiple cancer cell lines, supporting its potential as an anticancer agent .
- Antimicrobial Evaluation : In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with nucleic acid function .
Q & A
What are the recommended synthetic methodologies for preparing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide?
Basic Research Question
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with POCl₃ or other dehydrating agents. For example, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine intermediates can be synthesized by reacting 4-methoxybenzoyl hydrazide with cyanogen bromide .
- Step 2 : Coupling the oxadiazole intermediate with naphthalene-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol) are standard for isolating high-purity products .
How can reaction yields be optimized when introducing methoxyphenyl substituents to the oxadiazole ring?
Advanced Research Question
Yield optimization strategies include:
- Catalyst Selection : Using HOBt (hydroxybenzotriazole) as an additive during coupling to reduce racemization and improve efficiency .
- Solvent Control : Anhydrous conditions (e.g., DMF) and inert atmospheres (N₂/Ar) prevent side reactions. Microwave-assisted synthesis may reduce reaction time .
- Substituent Effects : Electron-donating groups like methoxy enhance cyclization efficiency by stabilizing intermediates. Evidence from similar oxadiazole derivatives shows yields >90% under optimized conditions .
Which crystallographic techniques are suitable for resolving the molecular conformation of this compound?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use Mo-Kα or Cu-Kα radiation at low temperatures (100–150 K) to minimize thermal motion .
- Refinement : Employ SHELXL for structure refinement, leveraging constraints for disordered methoxyphenyl groups and hydrogen-bonding networks .
- Validation : Check for R-factor convergence (<5%) and validate geometry using tools like PLATON .
What methodological approaches are used to evaluate its antimicrobial or antitumor potential?
Basic Research Question
Standard bioassays include:
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with positive controls like doxorubicin .
- Enzyme Inhibition : α-Glucosidase or LOX (lipoxygenase) inhibition assays to probe mechanism of action .
How can researchers resolve discrepancies in reported biological activity data across studies?
Advanced Research Question
Contradictions arise from variations in:
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound Purity : Validate purity via HPLC (>95%) and NMR (absence of solvent peaks) .
- Structural Confirmation : Re-evaluate using SC-XRD to rule out polymorphic effects .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of IC₅₀ differences .
How do computational DFT studies enhance understanding of this compound’s electronic properties?
Advanced Research Question
Density Functional Theory (DFT) calculations:
- HOMO-LUMO Analysis : Predict reactivity by quantifying electron-donating/accepting capabilities. Methoxyphenyl groups lower LUMO energy, enhancing charge transfer .
- Solvatochromism : Simulate UV-Vis spectra in solvents (e.g., DMSO, ethanol) to correlate experimental λₘₐₓ with electronic transitions .
- Docking Studies : Model interactions with biological targets (e.g., CB1 receptors) using AutoDock Vina .
How do substituent variations on the oxadiazole ring affect bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) insights:
- Methoxyphenyl vs. Chlorophenyl : Methoxy groups improve solubility and reduce cytotoxicity compared to chloro derivatives, but may lower antimicrobial potency .
- Naphthalene Modifications : Substituting naphthalene with smaller aromatics (e.g., benzene) reduces π-π stacking, impacting enzyme inhibition .
- Positional Isomerism : Para-substitution (4-methoxyphenyl) enhances metabolic stability over ortho/meta .
What methods assess physicochemical properties critical for in vitro assays?
Basic Research Question
Key evaluations include:
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO .
- LogP Determination : HPLC retention time correlation or octanol-water partitioning .
- Stability : Incubate in simulated gastric fluid (pH 1.2) or plasma to assess degradation kinetics .
How to design a regioselective multi-step synthesis for analogs?
Advanced Research Question
Design principles:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during oxadiazole formation to prevent side reactions .
- Regioselective Coupling : Activate carboxyl groups with EDC/HOBt to ensure selective amide bond formation .
- Parallel Synthesis : Employ combinatorial libraries to screen substituent effects on bioactivity .
Which analytical techniques ensure compound purity before biological testing?
Basic Research Question
Critical quality control methods:
- HPLC : C18 columns, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
- ¹H/¹³C NMR : Verify integration ratios and absence of impurities (e.g., residual solvents like DMSO) .
- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular ion peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
